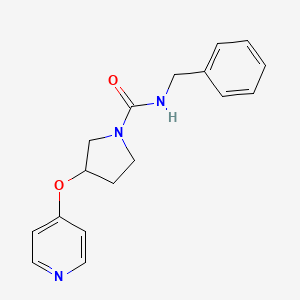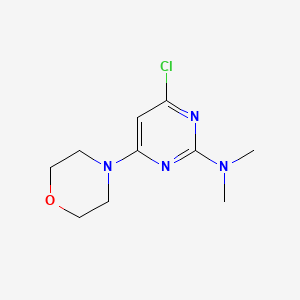
4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine is a chemical compound with the molecular formula C₁₂H₁₈ClN₅O It is a derivative of pyrimidinamine, featuring a chlorine atom, two methyl groups, and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine typically involves multiple steps, starting with the chlorination of a suitable pyrimidinamine precursor. The reaction conditions often require the use of strong bases or acids to facilitate the substitution reactions necessary for introducing the chlorine and morpholine groups.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and precise temperature and pressure controls to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where different groups can replace the chlorine or morpholine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical activities.
科学研究应用
Chemistry: In chemistry, 4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of action of certain enzymes or receptors.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.
Industry: In industry, the compound is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals. Its unique properties make it suitable for a range of applications.
作用机制
The mechanism by which 4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
2-Chloro-N,6-dimethyl-4-pyrimidinamine
2-Pyrimidinamine, 4,6-dimethyl-
Uniqueness: 4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds
属性
IUPAC Name |
4-chloro-N,N-dimethyl-6-morpholin-4-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c1-14(2)10-12-8(11)7-9(13-10)15-3-5-16-6-4-15/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXUOUWOIFWJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
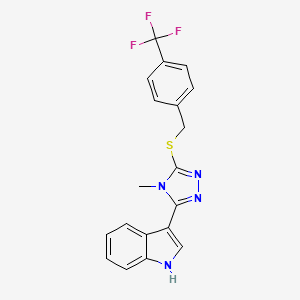
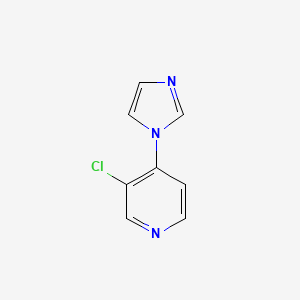
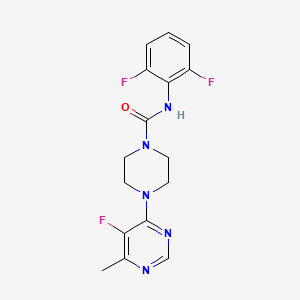
![2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-3-nitrobenzoic acid](/img/structure/B2857994.png)
![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2857995.png)

![2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2857998.png)
![N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2857999.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2858000.png)
![[(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B2858001.png)
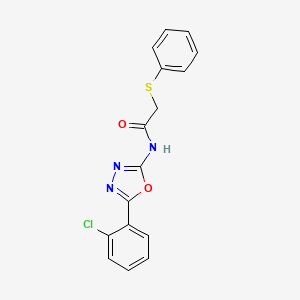
![1-[1-(Prop-2-enoyl)azetidin-3-yl]pyrrolidin-2-one](/img/structure/B2858008.png)
